N-(4-methylpiperidine-1-carbothioyl)benzamide

Antibacterial Structure-Activity Relationship Benzoylthiourea Derivatives

N-(4-Methylpiperidine-1-carbothioyl)benzamide (CAS 66595-46-8) is a benzoylthiourea derivative that integrates a benzamide carbonyl donor, a thiocarbonyl (C=S) acceptor, and a 4-methylpiperidine ring. This architecture enables dual hydrogen‑bonding and metal‑coordination capacities that distinguish it from simple amide or urea analogs and underpin its investigational use in kinase‑targeted anticancer programs and antibacterial screening campaigns.

Molecular Formula C14H18N2OS
Molecular Weight 262.37
CAS No. 66595-46-8
Cat. No. B2375658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpiperidine-1-carbothioyl)benzamide
CAS66595-46-8
Molecular FormulaC14H18N2OS
Molecular Weight262.37
Structural Identifiers
SMILESCC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17,18)
InChIKeyJSIRBFHDCFHBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylpiperidine-1-carbothioyl)benzamide (CAS 66595-46-8): Core Chemical Identity and Pharmacophore Profile


N-(4-Methylpiperidine-1-carbothioyl)benzamide (CAS 66595-46-8) is a benzoylthiourea derivative that integrates a benzamide carbonyl donor, a thiocarbonyl (C=S) acceptor, and a 4-methylpiperidine ring [1]. This architecture enables dual hydrogen‑bonding and metal‑coordination capacities that distinguish it from simple amide or urea analogs and underpin its investigational use in kinase‑targeted anticancer programs and antibacterial screening campaigns [2].

Why N-(4-Methylpiperidine-1-carbothioyl)benzamide Cannot Be Interchanged with Generic Benzoylthiourea Analogs


Structural modifications within benzoylthioureas produce sharply divergent biological responses: the piperidine‑linked sub‑class delivers superior antibacterial potency against key pathogens compared with morpholine‑linked counterparts, while the 4‑methyl substituent on the piperidine ring further modulates lipophilicity and target engagement [1]. Consequently, unsubstituted or morpholine‑containing analogs cannot recapitulate the Pim‑kinase inhibition profile and the HIF‑1‑pathway activation signature that have been documented for N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide; direct substitution compromises the efficacy demonstrated in hypoxia‑responsive cancer models [2].

Quantitative Differentiation Evidence for N-(4-Methylpiperidine-1-carbothioyl)benzamide vs. Closest Analogs


Piperidine vs. Morpholine Backbone: Antibacterial MIC Comparison Against E. coli

In head‑to‑head antibacterial assays, benzoylthioureas bearing a piperidine ring exhibited statistically significant lower MIC values against E. coli than their morpholine‑containing analogs. For the specific compound N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide, the reported MIC was 32 µg/mL, while the morpholine analog N‑(morpholine‑4‑carbothioyl)benzamide showed MIC > 64 µg/mL in the same microdilution protocol [1]. This ≥ 2‑fold potency gain is attributed to enhanced membrane permeability conferred by the piperidine moiety.

Antibacterial Structure-Activity Relationship Benzoylthiourea Derivatives

Pim‑1 Kinase Inhibition: Potency Differentiation Between N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide and Des‑methyl Analogs

Patent data (US 9,321,756) disclose that N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide inhibits Pim‑1 kinase with an IC₅₀ of 1.5 nM, whereas the des‑methyl analog N‑(piperidine‑1‑carbothioyl)benzamide shows IC₅₀ ≈ 12 nM in the same biochemical assay [1]. The 8‑fold improvement highlights the critical contribution of the 4‑methyl group to ATP‑site occupancy.

Kinase Inhibition Pim‑1 Oncology Target

Hypoxic Cancer Cell Cytotoxicity: HIF‑1‑Dependent Activity of N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide vs. Inactive Structural Isomers

Under hypoxic conditions (1% O₂), N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide reduced HepG2 cell viability with an IC₅₀ of 15–25 µM and simultaneously induced HIF‑1α protein accumulation, p21 up‑regulation, and cleaved caspase‑3 expression. In contrast, the para‑fluoro substituted analog N‑[(4‑fluorobenzoyl)carbamothioyl]‑4‑methylpiperidine showed no significant HIF‑1α induction and an IC₅₀ > 50 µM in the same model [1].

HIF‑1 Activation HepG2 Cytotoxicity Apoptosis

Application Scenarios Where N-(4-Methylpiperidine-1-carbothioyl)benzamide Delivers Proven Differentiation


Pim‑1 Kinase Probe Development in Hematological Oncology

When designing a chemical probe panel for Pim‑1‑dependent malignancies (e.g., acute myeloid leukemia, multiple myeloma), N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide provides a single‑digit nanomolar biochemical IC₅₀ that is ≈ 8‑fold more potent than its des‑methyl counterpart [1]. This potency margin enables reliable cellular target‑engagement studies at concentrations unlikely to elicit off‑target kinase effects seen with weaker analogs.

Antibacterial Lead Optimization Campaigns Targeting Gram‑Negative Pathogens

In structure‑activity relationship (SAR) campaigns focused on E. coli and related Enterobacteriaceae, N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide serves as the piperidine‑based benchmark with a confirmed MIC of 32 µg/mL [1]. Replacing it with a generic morpholine‑linked benzoylthiourea compromises sensitivity by at least 2‑fold and obscures SAR interpretation, making this compound the mandatory positive control for piperidine‑containing series.

Hypoxia‑Dependent Tumor Biology Assay Development

For laboratories employing HepG2 hepatocellular carcinoma cells to dissect HIF‑1‑mediated apoptosis, N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide is the preferred chemical activator because it simultaneously lowers hypoxic‑cell viability (IC₅₀ 15–25 µM) and up‑regulates the p21/caspase‑3 axis [1]. The 4‑fluorobenzoyl analog fails to activate HIF‑1α, highlighting the benzamide group's essential role and reinforcing the need to specify this exact compound in HIF‑1 pathway studies.

Thiourea Building Block for Metal‑Chelating Pharmacophores

The thiocarbonyl group of N‑(4‑methylpiperidine‑1‑carbothioyl)benzamide chelates late‑period transition metals (e.g., Co²⁺, Cu²⁺) more effectively than urea‑based analogs, a property that has been exploited to generate cobalt complexes with augmented antibacterial activity [1]. Researchers synthesizing metallodrug candidates should select this benzoylthiourea over urea or morpholine variants to maximize metal‑coordination stability and downstream bioactivity.

Quote Request

Request a Quote for N-(4-methylpiperidine-1-carbothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.